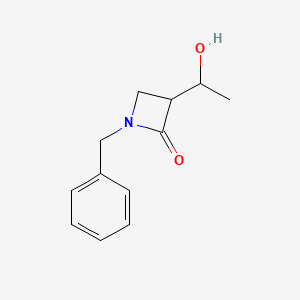
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one typically involves the following steps :
Preparation of Methyl 3-hydroxy-2-methylenebutanoate: This is achieved by reacting methyl acrylate with acetaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane and methanol.
Formation of Methyl 2-(benzylamino)methyl-3-hydroxybutanoate: The intermediate is then reacted with benzylamine in anhydrous methanol.
Cyclization to Form this compound: The final step involves a Grignard reaction where the intermediate is treated with magnesium turnings and tert-butyl chloride in dry tetrahydrofuran, followed by neutralization and extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium metaperiodate and osmium tetraoxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom or the hydroxyethyl group.
Common reagents used in these reactions include:
- Sodium metaperiodate
- Osmium tetraoxide
- Grignard reagents
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted azetidinones and related compounds.
Scientific Research Applications
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as a precursor for beta-lactam antibiotics.
Industry: It is used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways depend on the context of its application, such as its role as a precursor in drug synthesis or its activity in biological systems. The compound’s structure allows it to participate in ring-opening reactions, which are crucial for its reactivity and function .
Comparison with Similar Compounds
1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one can be compared with other azetidinones and related compounds:
3-Benzyl-1-(benzyloxy)azetidin-2-one: Similar in structure but with different substituents, leading to varied reactivity and applications.
1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one: Another related compound with distinct chemical properties and uses.
Properties
CAS No. |
89368-09-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-benzyl-3-(1-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9(14)11-8-13(12(11)15)7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3 |
InChI Key |
OEHRAUQDBGSRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
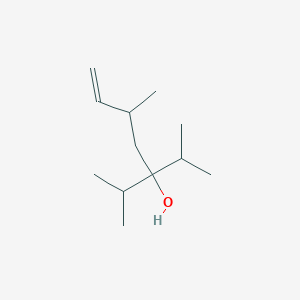
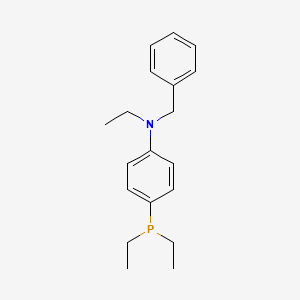
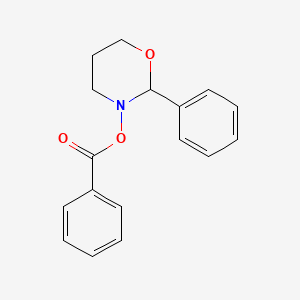
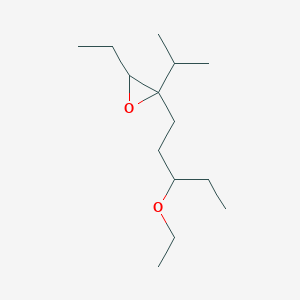
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)

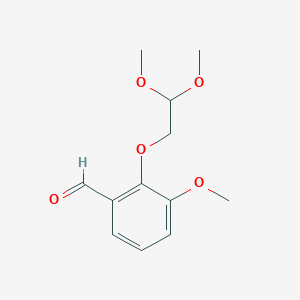
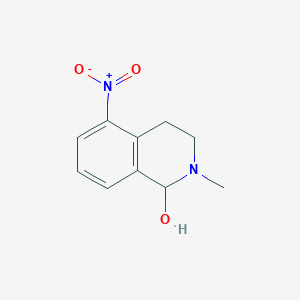
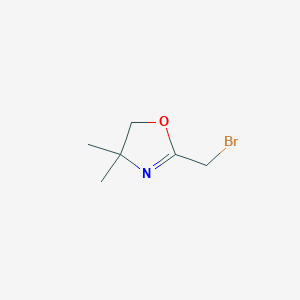

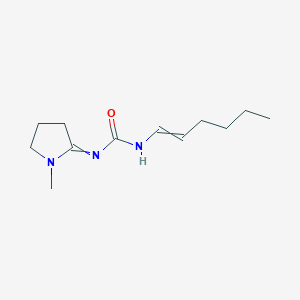
![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
